Oxitropium bromide

Catalog No.
S538395
CAS No.
30286-75-0
M.F
C19H26BrNO4
M. Wt
412.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxitropium bromide

CAS Number

30286-75-0

Product Name

Oxitropium bromide

IUPAC Name

(9-ethyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;bromide

Molecular Formula

C19H26BrNO4

Molecular Weight

412.3 g/mol

InChI

InChI=1S/C19H26NO4.BrH/c1-3-20(2)15-9-13(10-16(20)18-17(15)24-18)23-19(22)14(11-21)12-7-5-4-6-8-12;/h4-8,13-18,21H,3,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

LCELQERNWLBPSY-UHFFFAOYSA-M

SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Solubility

Soluble in DMSO

Synonyms

(8r)-6 beta,7 beta-epoxy-8-ethyl-3 alpha((-)-tropoyl)-1 alpha H, 5 alpha H-tropanium bromide, Ba 253, Ba 253Br, Ba-253, Ba-253Br, oxitropium, oxitropium bromide, oxitropium iodide, (R)-isomer, oxitropium iodide, (S)-isomer, Oxivent, oxytropium bromide, Tersigat, Ventilat

Canonical SMILES

CC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-]

Isomeric SMILES

CC[N+]1([C@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-]

Description

The exact mass of the compound Oxitropium bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Tropanes - Scopolamine Derivatives - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Pharmacological Effects

  • Bronchodilation: One of the primary areas of research focuses on the bronchodilatory effects of oxitropium bromide. Studies investigate how effectively it relaxes airway smooth muscle, leading to bronchodilation and improved airflow in patients with COPD and asthma. Source 1:
  • Anti-inflammatory properties: Recent research explores potential anti-inflammatory properties of oxitropium bromide beyond its bronchodilatory effects. Studies are investigating its ability to modulate inflammatory pathways in COPD, potentially offering additional therapeutic benefits. Source 2:

Clinical Research

Oxitropium bromide is also used in clinical research to evaluate its efficacy and safety in various respiratory conditions. Here are some examples:

  • Evaluating long-term effectiveness: Studies assess the long-term effectiveness of oxitropium bromide in COPD management, focusing on lung function, symptom control, and exacerbation rates. Source 3:
  • Combination therapies: Researchers explore the efficacy and safety of combining oxitropium bromide with other medications for COPD and asthma to optimize treatment outcomes. Source 4

Oxitropium bromide is a quaternary ammonium compound and an anticholinergic agent primarily used as a bronchodilator for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease. Its chemical formula is C19H26BrNO4C_{19}H_{26}BrNO_{4}, with a molar mass of approximately 412.32 g/mol. The compound is characterized by its ability to antagonize muscarinic receptors, thereby leading to bronchodilation and reduced mucus secretion in the airways. Oxitropium bromide was patented in 1966 and received approval for medical use in 1983, marketed under various trade names including Oxivent and Tersigan .

Involving alkylation processes. The precursor, norscopolamine, undergoes two alkylation reactions: first with bromoethane to form an N-ethyl intermediate, followed by treatment with bromomethane to yield oxitropium bromide . The compound's structure features a complex arrangement of rings and functional groups that contribute to its pharmacological properties.

As an anticholinergic agent, oxitropium bromide exerts its effects by blocking the action of acetylcholine at muscarinic receptors in the bronchial tissues. This blockade leads to relaxation of smooth muscle and dilation of the airways, making it effective in managing symptoms of bronchospasm associated with respiratory diseases. Studies indicate that oxitropium bromide has a strong and persistent inhibitory effect on acetylcholine-induced bronchoconstriction .

The synthesis of oxitropium bromide primarily involves:

  • Alkylation of Norscopolamine: The natural product norscopolamine is treated with bromoethane to form an N-ethyl derivative.
  • Second Alkylation: The N-ethyl intermediate is then subjected to further alkylation with bromomethane, resulting in the final product, oxitropium bromide .

This method highlights the importance of alkylation reactions in modifying natural products to develop therapeutic agents.

Oxitropium bromide is utilized in clinical settings for:

  • Bronchodilation: It is primarily prescribed for patients suffering from asthma and chronic obstructive pulmonary disease to alleviate symptoms like wheezing and shortness of breath.
  • Respiratory Therapy: It can be administered via inhalation, providing localized effects with minimal systemic exposure .

Research has indicated that oxitropium bromide may interact with other medications, particularly those affecting cholinergic pathways. For instance, co-administration with other anticholinergics like methscopolamine can increase the risk or severity of adverse effects . Furthermore, studies have explored its interactions with various neurotransmitters and their impact on respiratory resistance, emphasizing its role in modulating bronchial reactivity .

Oxitropium bromide shares structural and functional similarities with several other anticholinergic agents used in respiratory therapy. Here are some notable comparisons:

Compound NameChemical FormulaMechanism of ActionUnique Features
Ipratropium BromideC20H30BrNO3C_{20}H_{30}BrNO_3Muscarinic receptor antagonistShorter duration of action
Tiotropium BromideC19H22BrNO4S2C_{19}H_{22}BrNO_4S_2Long-acting muscarinic antagonistExtended duration; once-daily dosing
Aclidinium BromideC19H22BrNO3C_{19}H_{22}BrNO_3Muscarinic receptor antagonistDual-action; rapid onset
GlycopyrrolateC19H28BrNO3C_{19}H_{28}BrNO_3Muscarinic receptor antagonistUsed for both respiratory and GI issues

Uniqueness of Oxitropium Bromide:
Oxitropium bromide is distinct due to its specific structural configuration that allows for effective bronchodilation while minimizing systemic side effects. Its quaternary ammonium structure contributes to its limited absorption across biological membranes, making it particularly useful for targeted respiratory therapy without significant central nervous system effects .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

411.10452 g/mol

Monoisotopic Mass

411.10452 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SF4NW7NH7C

MeSH Pharmacological Classification

Parasympatholytics

ATC Code

R - Respiratory system
R03 - Drugs for obstructive airway diseases
R03B - Other drugs for obstructive airway diseases, inhalants
R03BB - Anticholinergics
R03BB02 - Oxitropium bromide

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Other CAS

30286-75-0

Wikipedia

Oxitropium_bromide

Dates

Modify: 2024-02-18
1: Shindoh C, Shishido R, Sasaki K, Miura M. Effects of inhalation or incubation of oxitropium bromide on diaphragm muscle contractility in mice. Allergol Int. 2011 Sep;60(3):365-72. doi: 10.2332/allergolint.10-OA-0266. Epub 2011 May 25. PubMed PMID: 21593578.
2: Cazzola M, Di Perna F, Califano C, Vinciguerra A, D'Amato M. Incremental benefit of adding oxitropium bromide to formoterol in patients with stable COPD. Pulm Pharmacol Ther. 1999;12(4):267-71. PubMed PMID: 10501652.
3: Skoko Ž, Zamir S, Naumov P, Bernstein J. The thermosalient phenomenon. "Jumping crystals" and crystal chemistry of the anticholinergic agent oxitropium bromide. J Am Chem Soc. 2010 Oct 13;132(40):14191-202. doi: 10.1021/ja105508b. PubMed PMID: 20860383.
4: Cazzola M, Di Perna F, Noschese P, Vinciguerra A, Calderaro F, Girbino G, Matera MG. Effects of formoterol, salmeterol or oxitropium bromide on airway responses to salbutamol in COPD. Eur Respir J. 1998 Jun;11(6):1337-41. PubMed PMID: 9657576.
5: Kneubühler HR, Kyd K, Benoit RC, Scherrer M. [The new anticholinergic bronchospasmolytic oxitropium bromide. Is long lasting protective effect through the night]. Schweiz Med Wochenschr. 1980 May 24;110(21):812-6. German. PubMed PMID: 7394499.
6: Cazzola M, Matera MG, Di Perna E, Califano C, D'Amato M, Mazzarella G. Influence of higher than conventional doses of oxitropium bromide on formoterol-induced bronchodilation in COPD. Respir Med. 1999 Dec;93(12):909-11. PubMed PMID: 10653054.
7: Bellia V, Foresi A, Bianco S, Grassi V, Olivieri D, Bensi G, Volonté M; BREATH Italian Study Group. Efficacy and safety of oxitropium bromide, theophylline and their combination in COPD patients: a double-blind, randomized, multicentre study (BREATH Trial). Respir Med. 2002 Nov;96(11):881-9. PubMed PMID: 12418585.
8: Cazzola M, Matera MG, Di Perna F, Calderaro F, Califano C, Vinciguerra A. A comparison of bronchodilating effects of salmeterol and oxitropium bromide in stable chronic obstructive pulmonary disease. Respir Med. 1998 Feb;92(2):354-7. PubMed PMID: 9616538.
9: Bryant DH, Rogers P. Oxitropium bromide: an acute dose response study of a new anticholinergic drug in combination with fenoterol in asthma and chronic bronchitis. Pulm Pharmacol. 1990;3(2):55-8. PubMed PMID: 2135210.
10: Fujimura M, Kamio Y, Matsuda T, Hashimoto T. Bronchodilator effects of oxitropium bromide, fenoterol, and their combination in normal subjects. Clin Auton Res. 1993 Feb;3(1):31-5. PubMed PMID: 8477178.

Explore Compound Types